molecular formula C25H15N3O2S B11488825 (3Z)-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11488825
M. Wt: 421.5 g/mol
InChI Key: KZFIGQYBHILDRN-QOCHGBHMSA-N
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Description

3-[(2Z)-3-OXO-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-2-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex heterocyclic compound that features an indole core fused with an imidazo-thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-3-OXO-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-2-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 1H-benzimidazole-2-thione with 1,3-dibromopropane in refluxing ethanol in the presence of triethylamine . This reaction forms the imidazo-thiazole ring system, which is then further functionalized to introduce the indole moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-3-OXO-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-2-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogens or alkyl groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 3-[(2Z)-3-OXO-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-2-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2Z)-3-OXO-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-2-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its fused heterocyclic structure, which combines the properties of both indole and thiazole rings. This unique structure imparts distinct electronic and steric characteristics, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H15N3O2S

Molecular Weight

421.5 g/mol

IUPAC Name

(2Z)-2-(2-oxo-1H-indol-3-ylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one

InChI

InChI=1S/C25H15N3O2S/c29-23-19(17-13-7-8-14-18(17)26-23)22-24(30)28-21(16-11-5-2-6-12-16)20(27-25(28)31-22)15-9-3-1-4-10-15/h1-14H,(H,26,29)/b22-19-

InChI Key

KZFIGQYBHILDRN-QOCHGBHMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C(=O)/C(=C/4\C5=CC=CC=C5NC4=O)/SC3=N2)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=O)C(=C4C5=CC=CC=C5NC4=O)SC3=N2)C6=CC=CC=C6

Origin of Product

United States

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